The synthesis of N,N-diethylacetamide typically involves the reaction of acetic acid with diethylamine. The general reaction can be represented as follows:
The molecular structure of N,N-diethylacetamide can be described using its chemical formula . The compound features a central carbonyl group (C=O) bonded to a nitrogen atom (N), which is further bonded to two ethyl groups (C₂H₅) and a methyl group (CH₃).
N,N-diethylacetamide participates in various chemical reactions typical of amides:
These reactions highlight its versatility as a building block in organic synthesis .
The mechanism of action for N,N-diethylacetamide primarily relates to its role in biological systems and synthetic pathways:
The specific pathways depend on the context in which N,N-diethylacetamide is utilized, whether in drug development or as an intermediate in synthetic procedures .
N,N-diethylacetamide possesses several notable physical and chemical properties:
These properties make it suitable for various applications in laboratory settings .
N,N-diethylacetamide finds applications across multiple fields:
Its versatility makes it valuable in both academic research and industrial applications .
Acetamide, N,N-diethyl-2-(2,6-xylidino)-, systematically named 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS: 137-58-6, C₁₄H₂₂N₂O), was first synthesized in 1943 and introduced clinically in 1946 under the brand name Xylocaine® (lignocaine or lidocaine) [5]. This compound emerged from deliberate efforts to overcome limitations of ester-type local anesthetics (e.g., procaine), particularly their short duration and instability in solution. The synthesis involves a two-step reaction: 2,6-dimethylaniline (2,6-xylidine) is first acylated with chloroacetyl chloride to form α-chloro-2,6-dimethylacetanilide, followed by nucleophilic displacement with diethylamine to yield the final amide product . This route established lidocaine as the prototypical amino-amide anesthetic, distinct from earlier ester analogs.
Table 1: Key Milestones in Lidocaine Development
Year | Event | Significance |
---|---|---|
1943 | Initial synthesis | First amide-type local anesthetic designed |
1946 | Clinical introduction (Xylocaine®) | Rapid adoption due to superior efficacy |
1950s | Recognition as antiarrhythmic agent | Expanded therapeutic utility beyond anesthesia |
2007 | Low-temperature crystallography refinement | Elucidated solid-state H-bonding networks [9] |
Lidocaine’s success spurred systematic structural modifications to optimize pharmacokinetics:
Table 2: Structural Evolution of Lidocaine Analogs
Compound | R₁ (Aniline) | R₂ (Terminus) | Key Property |
---|---|---|---|
Lidocaine | 2,6-dimethyl | -N(CH₂CH₃)₂ | Fast onset, moderate duration |
Mepivacaine | 2,6-dimethyl | -N(CH₃)-piperidine | Extended duration |
Bupivacaine | 2,6-dimethyl | -N(C₄H₉)-piperidine | Longest duration (3–5 hrs) |
Prilocaine | 2-methyl | -NHCH₂CH₂CH₃ | Methemoglobinemia risk |
Ethidocaine | 2,6-dimethyl | -N(C₂H₅)C₃H₇ | Enhanced tissue penetration |
Modern studies focus on lidocaine’s physicochemical and structural attributes to advance drug delivery and novel applications:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9